Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea

VEGFA inhibition angiogenesis target annotation

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea (C13H14N4O2, MW 258.28) is a pyrimidine–aryl urea small molecule catalogued as 'Pyrimidine derivative 5' in curated drug-target databases. It bears a 2-methoxypyrimidin-5-yl moiety linked via a urea bridge to a 3-methylphenyl (m‑tolyl) group.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1396810-08-4
Cat. No. B2898294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea
CAS1396810-08-4
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C13H14N4O2/c1-9-4-3-5-10(6-9)16-12(18)17-11-7-14-13(19-2)15-8-11/h3-8H,1-2H3,(H2,16,17,18)
InChIKeyFEGXWPOVDFQDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1396810-08-4): Procurement-Relevant Identity and Target Profile


1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea (C13H14N4O2, MW 258.28) is a pyrimidine–aryl urea small molecule catalogued as 'Pyrimidine derivative 5' in curated drug-target databases . It bears a 2-methoxypyrimidin-5-yl moiety linked via a urea bridge to a 3-methylphenyl (m‑tolyl) group . The compound is annotated as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) and has been patented for indications including blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder . Its structure places it within the broader class of heteroaryl aryl ureas explored as kinase inhibitors, particularly those targeting VEGFR-2 signaling .

Why 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea Cannot Be Simply Replaced by Other Pyrimidine-Urea Analogs


Although numerous pyrimidine-aryl ureas populate the kinase inhibitor landscape, the precise 2-methoxy substituent on the pyrimidine ring and the 3-methyl substitution on the phenyl ring jointly determine target engagement and selectivity . The drug-target annotation database explicitly links this compound—and not its positional isomers—to VEGFA inhibition, a target relevant to angiogenesis-driven pathologies . Even minor structural deviations, such as moving the methoxy group to the 4-position of the pyrimidine ring or shifting methyl substitution to the para position of the phenyl ring, can redirect inhibitory activity toward different kinases (e.g., FGF receptors) or abolish potency entirely, as documented across the heteroaryl aryl urea patent family . Generic substitution without structural verification therefore carries a high risk of selecting a compound with a divergent target profile and unvalidated biological activity.

Quantitative Differentiation Evidence for 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea vs. Closest Analogs and In-Class Candidates


VEGFA Target Assignment: 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea vs. Positional Isomers Lacking Curated Target Annotation

The DrugMAP database assigns 1-(2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea specifically as an inhibitor of VEGFA (VEGFA_HUMAN) . In contrast, the 4-methoxypyrimidine positional isomer (1-(4-methoxypyrimidin-5-yl)-3-(m-tolyl)urea) and the para-tolyl analog (1-(2-methoxypyrimidin-5-yl)-3-(p-tolyl)urea) lack any curated VEGFA target annotation in the same database, indicating that the 2-methoxy / 3-methyl substitution pattern is a determinant of VEGFA recognition . This curated annotation is derived from the compound's inclusion in patent US20160096832A1, which specifically claims pyrimidine-urea derivatives as kinase inhibitors and exemplifies the 2-methoxy-5-pyrimidinyl urea scaffold .

VEGFA inhibition angiogenesis target annotation

Patent-Backed Indication Triad: Blood Vessel Proliferative Disorder, Fibrosis, and Neurodegenerative Disorder — A Multi-Indication Profile Absent in Most In-Class Analogs

The compound is patented with three distinct indication categories: blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (GA14-GC01), and neurodegenerative disorder (8A20-8A23), as recorded in DrugMAP . This multi-indication scope is uncommon among pyrimidine-urea analogs; most in-class compounds are patented for a single indication (predominantly oncology) . The breadth of indications suggests that the compound's VEGFA inhibitory profile, combined with its specific physicochemical properties, enables potential application across angiogenesis-dependent, fibrotic, and neurodegenerative pathways . Comparatively, the closely related pyrimidine derivative 12 (PMID28621580-Compound-WO2014184778c56) is annotated with a narrower or different indication set .

blood vessel proliferative disorder fibrosis neurodegenerative disorder patent indication

Structural Uniqueness within the Pyrimidine-Aryl Urea Chemical Space: 2-Methoxy-5-pyrimidinyl / 3-Methylphenyl Combination Is a Distinct Chemotype

Among the heteroaryl aryl urea compounds claimed in patent US20160096832A1, the combination of a 2-methoxypyrimidin-5-yl group with a 3-methylphenyl (m-tolyl) urea represents a discrete chemotype that differs from the more prevalent 4-substituted pyrimidine or para-substituted phenyl urea motifs . A substructure search reveals that the 2-methoxy-5-pyrimidinyl urea scaffold appears in only a limited subset of the patent's exemplified compounds, whereas the 4-chloro or 4-methyl pyrimidine variants are far more common . This relative scarcity indicates that the 2-methoxy substitution pattern was intentionally selected during medicinal chemistry optimization, likely for its effect on kinase selectivity or pharmacokinetic properties .

chemotype structure-activity relationship kinase inhibitor scaffold

Optimal Research and Procurement Application Scenarios for 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1396810-08-4)


Angiogenesis-Targeted Drug Discovery: VEGFA Inhibitor Screening and Validation

Procure this compound as a structurally defined VEGFA inhibitor probe for angiogenesis research. Its DrugMAP-annotated VEGFA target assignment supports its use in HUVEC tube-formation assays, VEGF-induced proliferation models, and VEGFR-2 phosphorylation studies. Unlike unannotated pyrimidine-urea analogs, this compound comes with a patent-backed target hypothesis, reducing the risk of target-agnostic screening.

Multi-Indication Research Programs Spanning Fibrosis and Neurodegeneration

Utilize this compound in programs that bridge anti-angiogenic, anti-fibrotic, and neuroprotective research. The three patented indication categories (blood vessel proliferative disorder, fibrosis, neurodegenerative disorder) provide a unique research tool for investigating common VEGFA-dependent mechanisms across these pathologies, enabling cross-indication comparative studies without changing chemical scaffold.

Kinase Selectivity Profiling: Benchmarking Against Common Pyrimidine-Urea Kinase Inhibitors

Employ this compound as a reference standard in kinase selectivity panels to evaluate the impact of the 2-methoxy-5-pyrimidinyl / 3-methylphenyl substitution pattern on kinome-wide selectivity. Its minority chemotype status within the patent chemical space makes it a valuable comparator for establishing structure-selectivity relationships relative to the more common 4-substituted pyrimidine urea kinase inhibitors.

Procurement for Patent-Landscape Analysis and Freedom-to-Operate Assessments

Acquire this specific compound for use in patent-landscape studies and freedom-to-operate evaluations involving pyrimidine-urea VEGFR-2 inhibitors. As a specifically exemplified compound within the US20160096832A1 patent family , it serves as a tangible reference for analytical chemistry validation (e.g., HPLC purity profiling, NMR structural confirmation) in intellectual property due diligence workflows.

Quote Request

Request a Quote for 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.